molecular formula C19H29N3O B11806334 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B11806334
M. Wt: 315.5 g/mol
InChI Key: HDTPZJJEXQPPBQ-PKHIMPSTSA-N
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Description

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a benzylamine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize the output of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one is unique due to its combination of functional groups and complex structure. This uniqueness allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C19H29N3O/c1-15(20)19(23)22-12-6-5-9-18(22)14-21(17-10-11-17)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15?,18-/m0/s1

InChI Key

HDTPZJJEXQPPBQ-PKHIMPSTSA-N

Isomeric SMILES

CC(C(=O)N1CCCC[C@H]1CN(CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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